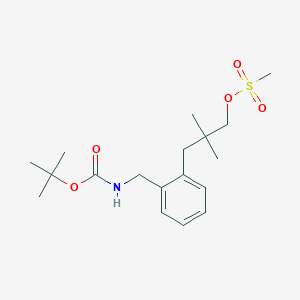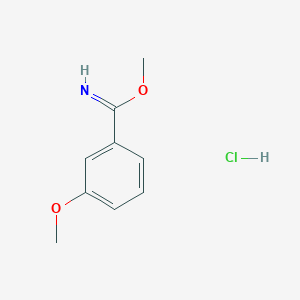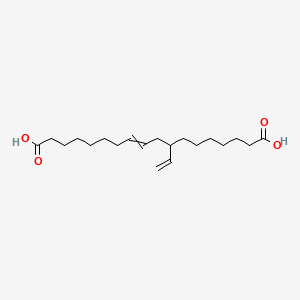
11-Ethenyloctadec-8-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Ethenyloctadec-8-enedioic acid is a long-chain unsaturated dicarboxylic acid with the molecular formula C20H34O4 It is characterized by the presence of an ethenyl group and a double bond within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethenyloctadec-8-enedioic acid typically involves the functionalization of long-chain hydrocarbons. One common method is the oxidative cleavage of unsaturated fatty acids, such as oleic acid, followed by further functionalization to introduce the ethenyl group. The reaction conditions often include the use of strong oxidizing agents like potassium permanganate or ozone, followed by catalytic hydrogenation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes using microbial fermentation. Specific strains of microorganisms, such as Candida tropicalis, can be engineered to convert renewable resources like oleic acid into the desired dicarboxylic acid. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated dicarboxylic acids using hydrogenation catalysts such as palladium on carbon.
Substitution: The ethenyl group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
11-Ethenyloctadec-8-enedioic acid has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and polyesters, contributing to the development of high-performance materials.
Biological Studies: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Industrial Applications: It serves as a precursor for the production of lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of 11-Ethenyloctadec-8-enedioic acid involves its interaction with specific molecular targets, depending on its application. For instance, in polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological studies, its derivatives may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Octadec-9-enedioic acid: Another long-chain unsaturated dicarboxylic acid with similar structural features but lacking the ethenyl group.
1,18-Octadec-9-enedioic acid: A compound with a similar carbon chain length and double bond position but different functional groups.
Uniqueness: 11-Ethenyloctadec-8-enedioic acid is unique due to the presence of both an ethenyl group and a double bond within its carbon chain. This structural feature imparts distinct reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Número CAS |
114293-16-2 |
|---|---|
Fórmula molecular |
C20H34O4 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
11-ethenyloctadec-8-enedioic acid |
InChI |
InChI=1S/C20H34O4/c1-2-18(15-11-8-9-13-17-20(23)24)14-10-6-4-3-5-7-12-16-19(21)22/h2,6,10,18H,1,3-5,7-9,11-17H2,(H,21,22)(H,23,24) |
Clave InChI |
DKCJKFHNHRGGHU-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCCCCCC(=O)O)CC=CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




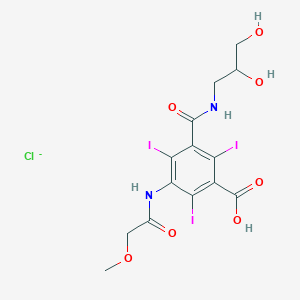




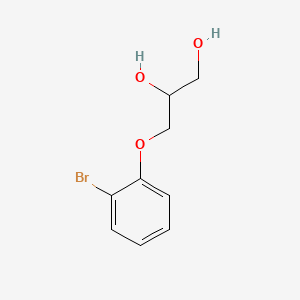
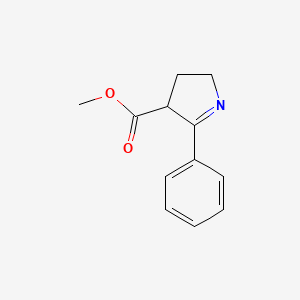


![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
